N-(2-butan-2-ylphenyl)-7-nitro-1H-indole-2-carboxamide
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Overview
Description
N-(2-butan-2-ylphenyl)-7-nitro-1H-indole-2-carboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound N-(2-butan-2-ylphenyl)-7-nitro-1H-indole-2-carboxamide falls under the category of indole-2-carboxamides, which have diverse applications in medicinal chemistry. Novel 3- and 5-substituted indole-2-carboxamides, including those with nitro groups, have been synthesized for various pharmaceutical and biological research applications (Bratton et al., 2000).
Applications in Pharmaceutical Research
- Cancer Research : The synthesis of N-substituted indole-2-carboxamides has been explored for potential applications in cancer research. For instance, the synthesis of [18F]SU11248, a tracer for imaging cancer tyrosine kinase, utilizes a similar nitro-precursor indole-2-carboxamide structure (Wang et al., 2005).
- Anticancer Agents : Derivatives of indole-2-carboxamide, like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, have been designed and evaluated as potential anticancer agents targeting specific receptors such as the epidemal growth factor receptor (EGFR) (Zhang et al., 2017).
Applications in Enzyme Inhibition
- Indole-carboxamides have been identified as potent inhibitors of monoamine oxidase B (MAO-B), with high selectivity and reversible inhibition properties. This application is particularly relevant in the development of treatments for neurological disorders (Tzvetkov et al., 2014).
Chemical Synthesis and Modification
- The compound is involved in the gold-catalyzed intramolecular hydroamination of terminal alkynes, demonstrating its utility in novel synthesis methods for indole-1-carboxamides (Ye et al., 2009).
- Late-stage photoredox C-H amidation of N-unprotected indoles, including modifications of indole-2-carboxamides, indicates its relevance in developing new methods for modifying bioactive molecules (Weng et al., 2021).
Other Applications
- The molecule is also a part of research in synthesizing various indole derivatives, exploring their potential in producing synthetic and natural products, pharmaceuticals, and functional materials (Al-Ostoot et al., 2019).
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-12(2)14-8-4-5-9-15(14)21-19(23)16-11-13-7-6-10-17(22(24)25)18(13)20-16/h4-12,20H,3H2,1-2H3,(H,21,23) |
InChI Key |
NKVPZUGKXCVNQJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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